molecular formula C12H11NO4S2 B2360296 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-01-3

3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B2360296
CAS No.: 944894-01-3
M. Wt: 297.34
InChI Key: GHNLVOMDZQUOIL-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is a sulfonamide-functionalized thiophene derivative characterized by a sulfamoyl group (-SO₂-NH-) bridging a 4-methylphenyl ring and a thiophene-2-carboxylic acid scaffold. The sulfamoyl moiety enhances molecular interactions with biological targets, such as enzymes or DNA, while the thiophene core contributes to aromatic stacking and solubility properties.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNLVOMDZQUOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of this compound can be approached through several strategic disconnections:

  • Hydrolysis of the corresponding methyl ester (methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate)
  • Formation of the sulfonamide linkage between a 3-sulfonated thiophene-2-carboxylic acid derivative and 4-methylaniline
  • Introduction of a carboxylic acid functionality to a pre-formed 3-[(4-methylphenyl)sulfamoyl]thiophene

Key Building Blocks and Intermediates

The primary building blocks for the synthesis include:

  • Thiophene-2-carboxylic acid or its derivatives
  • 3-Bromothiophene-2-carboxylic acid esters
  • Sulfonyl chloride reagents
  • 4-Methylaniline (p-toluidine)

Preparation Method 1: Methyl Ester Intermediate Route

Synthesis of Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

The synthesis of the methyl ester intermediate typically follows this sequence:

  • Preparation of methyl thiophene-2-carboxylate : Esterification of thiophene-2-carboxylic acid with methanol using sulfuric acid catalyst or thionyl chloride
  • Introduction of chlorosulfonyl group : Reaction with chlorosulfonic acid at low temperature (0-5°C) to produce methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
  • Sulfonamide formation : Reaction with 4-methylaniline in the presence of a base such as triethylamine or pyridine

The reaction conditions for the sulfonamide formation typically involve:

Parameter Conditions
Solvent Dichloromethane or tetrahydrofuran
Temperature 0-25°C
Base Triethylamine or pyridine (1.5-2.0 equiv.)
Reaction time 2-6 hours
Workup Aqueous washing, extraction with ethyl acetate
Purification Column chromatography (hexane/ethyl acetate)

Hydrolysis to Obtain the Target Compound

The hydrolysis of the methyl ester intermediate can be performed under either basic or acidic conditions:

Basic Hydrolysis:

  • Dissolve methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate in a mixture of tetrahydrofuran/methanol/water (3:1:1)
  • Add lithium hydroxide or sodium hydroxide (2-3 equiv.)
  • Stir at room temperature for 4-12 hours
  • Acidify to pH 2-3 with hydrochloric acid
  • Extract with ethyl acetate
  • Purify by recrystallization or column chromatography

Preparation Method 2: Direct Sulfonation Approach

Synthesis via Thiophene-2-carboxylic Acid Sulfonation

This more direct approach involves sulfonation of thiophene-2-carboxylic acid followed by reaction with 4-methylaniline:

  • Sulfonation : Treatment of thiophene-2-carboxylic acid with chlorosulfonic acid (1.2 equiv.) in dichloromethane at -10 to 0°C
  • Sulfonamide formation : Addition of 4-methylaniline in the presence of pyridine at 0-5°C, gradually warming to room temperature
  • Isolation : Acidification, extraction, and purification
Reagent Equivalents Conditions Function
Thiophene-2-carboxylic acid 1.0 Starting material Core structure
Chlorosulfonic acid 1.2-1.5 -10 to 0°C, 1-2h Sulfonating agent
4-Methylaniline 1.1-1.2 0-25°C, 3-6h Amine component
Pyridine or Triethylamine 2.0-3.0 0-25°C Base

One-Pot Synthesis Approach

A more efficient one-pot approach can be employed:

  • Thiophene-2-carboxylic acid is treated with chlorosulfonic acid at 0°C
  • After 1-2 hours, the reaction mixture is carefully quenched with ice
  • 4-Methylaniline in pyridine is added slowly, and the mixture is stirred overnight
  • The product is isolated by acidification and filtration or extraction

This method reduces the number of isolation steps but may result in slightly lower purity.

Preparation Method 3: Protected Intermediates Approach

tert-Butyl Ester Protection Strategy

For sensitive substrates or to avoid side reactions, a protection-deprotection strategy using tert-butyl ester can be employed:

  • Protection : Conversion of thiophene-2-carboxylic acid to tert-butyl thiophene-2-carboxylate using tert-butyl trichloroacetimidate or tert-butanol/DCC
  • Sulfonation : Reaction with chlorosulfonic acid at low temperature
  • Amination : Reaction with 4-methylaniline in the presence of a base
  • Deprotection : Treatment with trifluoroacetic acid in dichloromethane (1:1) to yield the target compound

Advantages of Protected Intermediates

This approach offers several advantages:

Advantage Explanation
Chemoselectivity Protects carboxylic acid during sulfonation
Milder conditions Avoids harsh conditions that could degrade sensitive functionalities
Higher purity Often results in cleaner product due to fewer side reactions
Better solubility Intermediates typically have better solubility in organic solvents

Advanced Synthetic Methods

Methyl Ester Route with Catalytic Modifications

A variation of the methyl ester route employs catalytic methods for improved efficiency:

  • Preparation of methyl 3-bromothiophene-2-carboxylate from methyl thiophene-2-carboxylate
  • Copper-catalyzed conversion of the bromo derivative to methyl 3-sulfamoylthiophene-2-carboxylate
  • N-arylation with 4-iodotoluene using palladium catalysis
  • Hydrolysis to yield the target compound

Alternative Sulfonamide Formation Methods

Several alternative methods for forming the sulfonamide bond have been reported for similar compounds:

  • Using sulfamoyl chloride : Generated in situ from chlorosulfonyl isocyanate
  • Microwave-assisted synthesis : Reducing reaction time and improving yields
  • Phase-transfer catalysis : Using quaternary ammonium salts to facilitate the reaction

Optimization and Scale-up Considerations

Critical Parameters Affecting Yield and Purity

The synthesis of this compound is influenced by several key parameters:

Parameter Optimal Range Effect on Synthesis
Temperature 0-25°C for sulfonation
20-50°C for hydrolysis
Controls selectivity and minimizes side reactions
Reaction Time 2-6 hours for sulfonation
2-12 hours for hydrolysis
Balances conversion and degradation
Solvent DCM for sulfonation
THF/H₂O for hydrolysis
Affects solubility and reaction kinetics
pH pH 10-12 for coupling
pH 2-3 for isolation
Critical for reaction success and product purity

Scale-up Modifications

When scaling up the synthesis from laboratory to larger scales, several modifications are typically necessary:

  • Temperature control : More gradual addition of reagents and efficient cooling systems
  • Mixing efficiency : Use of appropriate mechanical stirring to ensure homogeneity
  • Workup procedures : Modified extraction protocols to handle larger volumes
  • Purification : Recrystallization often replaces chromatography at larger scales

Purification and Characterization

Purification Techniques

The following purification methods are effective for obtaining high-purity this compound:

  • Recrystallization : Using ethanol/water or acetonitrile/water mixtures
  • Column chromatography : Silica gel with dichloromethane/methanol gradient
  • Acid-base extraction : Taking advantage of the compound's acidic properties

Analytical Characterization

Based on related structures, the following spectroscopic data would be expected:

1H NMR Spectroscopy :

  • Carboxylic acid proton (δ ~13.5 ppm, broad singlet)
  • NH proton (δ ~10.2-10.5 ppm, broad singlet)
  • Thiophene protons (δ ~7.4-8.0 ppm)
  • Aromatic protons of 4-methylphenyl group (δ ~6.8-7.2 ppm)
  • Methyl protons (δ ~2.2-2.4 ppm, singlet)

HPLC Analysis Conditions :

Parameter Condition
Column C18 reverse phase, 5 μm, 250 × 4.6 mm
Mobile Phase Gradient of acetonitrile/water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Purity >95% typically required

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

Based on synthesis of similar compounds, the following comparative yields can be estimated:

Synthetic Route Estimated Overall Yield Number of Steps Advantages Limitations
Methyl Ester Route 60-85% 3-4 Well-established chemistry, easier purification Multiple steps
Direct Sulfonation 50-75% 2 Fewer steps, more direct Harsher conditions, purification challenges
Protected Intermediates 65-80% 4-5 Cleaner reactions, higher purity Longer synthesis, more reagents

Cost and Scalability Factors

The following factors influence the cost-effectiveness and scalability of each method:

Factor Methyl Ester Route Direct Sulfonation Protected Intermediates
Reagent Cost Moderate Low High
Equipment Requirements Standard Standard Standard
Scalability Good Moderate Good
Waste Generation Moderate Higher Higher
Overall Cost-Effectiveness High Moderate Moderate

Scientific Research Applications

Medicinal Chemistry

3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that thiophene derivatives exhibit antimicrobial properties. The sulfonamide group in this compound may enhance its efficacy against various bacterial strains.
  • Anticancer Properties : Research has shown that thiophene-based compounds can inhibit cancer cell proliferation. The unique structure of this compound may contribute to its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Ligand in Coordination Chemistry : The sulfamoyl group allows for coordination with metal ions, making it useful in synthesizing metal complexes for catalysis.
  • Synthetic Intermediates : It can be utilized to create other biologically active compounds through various chemical transformations, including nucleophilic substitutions and coupling reactions .

Material Science

In material science, this compound is explored for:

  • Conductive Polymers : Its thiophene structure contributes to the electronic properties required for developing organic semiconductors and conductive polymers used in electronic devices.
  • Advanced Materials Development : The compound's unique properties may lead to innovations in creating materials with specific functionalities, such as sensors or photovoltaic cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of thiophene derivatives demonstrated that compounds similar to this compound inhibited the growth of cancer cells in vitro. Further studies are required to elucidate the specific mechanisms involved.

Comparison with Similar Compounds

Para-Substituted Phenyl Derivatives

  • This substitution is linked to improved antibacterial activity in related compounds due to stronger target binding .

Nitro-Substituted Derivatives

  • 3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid (Compound 11, ): The nitro group (-NO₂) increases electron-withdrawing effects, reducing basicity and stabilizing the sulfonamide group. Such derivatives often exhibit stronger enzyme inhibition (e.g., β-lactamases) but may suffer from metabolic instability .

Ester vs. Carboxylic Acid Derivatives

  • Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate ():
    The ethyl ester form (molecular weight: 375.457 g/mol) masks the carboxylic acid, enhancing cell membrane permeability. However, hydrolysis to the free acid is often required for bioactivity, as seen in anticancer thiophene esters .
  • Methyl 3-(4-morpholinylsulfamoyl)-thiophene-2-carboxylate ():
    The morpholine substituent introduces a bulky, polar group, which may reduce metabolic clearance but improve selectivity for specific targets (e.g., kinases) .

Heterocyclic and Hybrid Derivatives

  • 5-(4-Chlorophenyl)-3-(2-methyl-4-oxo-pyrrolopyrimidine)-thiophene-2-carboxylic acid (Compound 16, ):
    Fusion with pyrrolopyrimidine enhances DNA intercalation and topoisomerase inhibition, leading to superior anticancer activity (IC₅₀ values lower than doxorubicin in some assays) .
  • 3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide ():
    The addition of a dimethoxyphenyl carboxamide extends π-π interactions and hydrogen-bonding networks, improving binding affinity to receptors like σ-1 .

Data Tables: Comparative Analysis

Table 1. Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid C₁₂H₁₁NO₄S₂ 309.35 Not reported 4-Methylphenyl, sulfamoyl, carboxylic acid
3-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid C₁₁H₈ClNO₄S₂ 329.77 Not reported 4-Chlorophenyl, sulfamoyl, carboxylic acid
3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid C₁₁H₈N₂O₆S₂ 344.32 210–213 3-Nitrophenyl, sulfamoyl, carboxylic acid
Ethyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C₁₈H₁₇NO₄S₂ 375.46 Not reported 4-Methylphenyl, sulfamoyl, ethyl ester

Research Findings and Implications

  • Antibacterial Activity : Sulfamoyl-thiophene derivatives exhibit broad-spectrum antibacterial effects, with MIC values ranging from 2–16 µmol/L against Staphylococcus aureus and Escherichia coli. The 4-chlorophenyl analog () shows enhanced potency due to increased lipophilicity and target affinity .
  • Anticancer Potential: Hybrids incorporating pyrrolopyrimidine (e.g., Compound 16, ) demonstrate IC₅₀ values <1 µM against breast cancer cell lines (MCF-7), outperforming doxorubicin in vitro .
  • Enzyme Inhibition: Nitro-substituted derivatives () inhibit β-lactamases with Ki values in the nanomolar range, making them promising adjuvants for antibiotic resistance reversal .

Biological Activity

3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of p-toluenesulfonamides. Its unique structure, featuring a thiophene ring with a sulfamoyl group and a carboxylic acid, contributes to its potential biological activity. This article explores the compound's biological properties, synthesis, applications, and relevant case studies.

  • Molecular Formula: C12H13N1O2S2
  • Molecular Weight: 297.35 g/mol

The compound exhibits both nucleophilic and electrophilic reactivity due to the presence of functional groups that can participate in various chemical reactions.

Antimicrobial Properties

Research has shown that compounds similar to this compound may exhibit antimicrobial activity. The sulfamoyl group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

Anti-inflammatory Effects

Thiophene derivatives have been investigated for their anti-inflammatory properties. Studies suggest that compounds with similar structures can selectively inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. For instance, certain thiophene derivatives demonstrated reduced production of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory disorders .

Anticancer Activity

Thiophene-based compounds have been explored for their anticancer properties. Some derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Thiophene Ring: The initial step often includes the synthesis of the thiophene ring through cyclization reactions.
  • Introduction of the Sulfamoyl Group: This can be achieved via nucleophilic substitution reactions involving p-toluenesulfonamide.
  • Carboxylic Acid Functionalization: The final step involves introducing the carboxylic acid moiety, which can enhance solubility and biological activity.

Case Studies

StudyFindingsImplications
Antimicrobial Activity A study demonstrated that sulfamoyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Suggests potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects Research indicated that thiophene derivatives could reduce COX-2 expression and prostaglandin E2 levels in inflammatory models. Highlights potential for developing anti-inflammatory drugs with fewer side effects than traditional NSAIDs.
Anticancer Properties In vitro studies showed that thiophene derivatives induced apoptosis in breast cancer cell lines. Points to possible applications in cancer therapy, warranting further investigation into mechanisms of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid?

  • Methodology : The compound is synthesized via sulfonylation of a thiophene precursor. A common approach involves reacting 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with 4-methylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfamoyl intermediate. Subsequent hydrolysis of the methyl ester using NaOH or LiOH in aqueous THF/MeOH yields the carboxylic acid .
  • Key Steps :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purify intermediates via column chromatography (eluent: 30–40% ethyl acetate in hexane) .
  • Confirm final product purity (>95%) using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Verify sulfamoyl (-SO₂NH-) and carboxylic acid (-COOH) protons (δ 12–13 ppm for COOH; δ 7–8 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 337.07 (C₁₃H₁₃NO₄S₂) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. What are the solubility and handling recommendations for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in methanol. Insoluble in water or hexane .
  • Handling : Use PPE (gloves, goggles) due to potential respiratory and dermal irritation inferred from structurally related sulfonamides. Store in a desiccator at 2–8°C .

Advanced Research Questions

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Strategic Modifications :

  • Sulfamoyl Group : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects on target binding .
  • Thiophene Core : Introduce halogens (Cl, Br) at the 4-position to enhance lipophilicity and metabolic stability .
    • Screening : Test derivatives in enzyme inhibition assays (e.g., β-lactamase) or cellular models (e.g., anticancer activity) using IC₅₀ determination .

Q. How can reaction yields be optimized during synthesis?

  • Critical Parameters :

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate ester hydrolysis .
  • Workup : Acidify hydrolyzed mixtures (pH 2–3) to precipitate the carboxylic acid, improving yield by 15–20% .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., bacterial strain variability, compound solubility).
  • Mitigation :

  • Standardize protocols (e.g., CLSI guidelines) and use internal controls (e.g., ciprofloxacin for Gram-negative bacteria) .
  • Perform dose-response curves in triplicate and validate via orthogonal assays (e.g., time-kill kinetics) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Proposed Mechanisms :

  • Enzyme Inhibition : The sulfamoyl group mimics transition states in serine hydrolases (e.g., β-lactamases), acting as a competitive inhibitor .
  • Receptor Binding : Molecular docking suggests hydrogen bonding between the carboxylic acid and Arg234 in HIF-1α, modulating hypoxia signaling .
    • Validation : Use ITC (isothermal titration calorimetry) to measure binding affinity (Kd) and X-ray crystallography for structural resolution .

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